molecular formula C19H18FN5O2 B2736592 6-(2-Fluorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878733-75-6

6-(2-Fluorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2736592
CAS No.: 878733-75-6
M. Wt: 367.384
InChI Key: MDDQXOBJGYNHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of imidazole and purine, both of which are important structures in biochemistry . Imidazole rings are present in important biological compounds like histidine and histamine . Purines, on the other hand, are part of key biomolecules like DNA, RNA, and ATP .


Molecular Structure Analysis

The compound has a complex structure with multiple rings, including an imidazole ring and a purine ring. The presence of fluorophenyl and prop-2-enyl groups suggest that it might have interesting chemical properties .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Zagórska et al. (2016) explored the synthesis and evaluation of fluorophenyl-piperazinylalkyl derivatives of imidazo purine diones for their serotonin receptor affinity and phosphodiesterase inhibitor activity, highlighting their potential as antidepressant and anxiolytic agents. This research underscores the importance of fluorinated arylpiperazinylalkyl derivatives in developing lead compounds for mental health applications Zagórska et al., 2016.

Photophysical and Photochemical Properties

Ozturk et al. (2012) synthesized new Y-shaped fluorophores with an imidazole core, studying their optical properties and photostabilities. The derivatives exhibited intense emission maxima, showcasing the role of fluorinated imidazole derivatives in advancing fluorescent probes and materials science Ozturk et al., 2012.

Sensing Applications

Peng et al. (2005) investigated phenyl-1H-anthra[1,2-d]imidazole-6,11-dione derivatives as colorimetric and ratiometric fluorescent chemosensors for fluoride, demonstrating how electron push-pull properties of substituents can tune selectivity for F-, which is crucial for environmental and biological sensing applications Peng et al., 2005.

Anticancer and Antiviral Research

Kuo et al. (1996) synthesized derivatives of naphth[2,3-d]imidazole-4,9-diones to explore their cytotoxic activity against cancer cell lines, highlighting the quest for novel anticancer agents. This study exemplifies the pursuit of imidazole derivatives with potential therapeutic applications in oncology Kuo et al., 1996.

Silamkoti et al. (2005) focused on the synthesis of 2-fluoro adenine and 6-methyl purine nucleoside analogs for suicide gene therapy of cancer, showcasing the therapeutic potential of fluorinated nucleoside analogs in targeted cancer treatments Silamkoti et al., 2005.

Properties

IUPAC Name

6-(2-fluorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2/c1-5-10-23-17(26)15-16(22(4)19(23)27)21-18-24(11(2)12(3)25(15)18)14-9-7-6-8-13(14)20/h5-9H,1,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDQXOBJGYNHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CC=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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